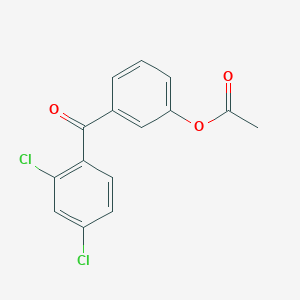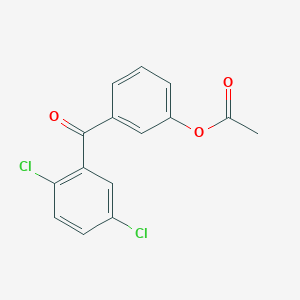
4-Amino-3,5-Dichlorbenzolsulfonamid
Übersicht
Beschreibung
4-Amino-3,5-dichlorobenzenesulfonamide is an organic compound with the molecular formula C₆H₆Cl₂N₂O₂S and a molecular weight of 241.09 g/mol . It is characterized by the presence of amino, dichloro, and sulfonamide functional groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
Target of Action
4-Amino-3,5-dichlorobenzenesulfonamide, also known as 3,5-Dichlorosulfanilamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The mode of action of 4-Amino-3,5-dichlorobenzenesulfonamide involves its interaction with dihydropteroate synthetase. It acts as a competitive inhibitor of this enzyme, thereby preventing the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, 4-Amino-3,5-dichlorobenzenesulfonamide affects the biochemical pathway of folic acid synthesis. Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by 4-Amino-3,5-dichlorobenzenesulfonamide leads to a disruption in DNA synthesis, affecting bacterial replication and growth .
Pharmacokinetics
Like other sulfonamides, it is expected to be readily absorbed orally . The compound is likely to be widely distributed throughout all tissues, achieving high levels in various body fluids
Result of Action
The molecular and cellular effects of 4-Amino-3,5-dichlorobenzenesulfonamide’s action result in the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis, thereby halting bacterial replication . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Biochemische Analyse
Biochemical Properties
4-Amino-3,5-dichlorobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4-Amino-3,5-dichlorobenzenesulfonamide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell growth and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 4-Amino-3,5-dichlorobenzenesulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3,5-dichlorobenzenesulfonamide change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-3,5-dichlorobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects such as organ damage and metabolic disturbances have been reported.
Metabolic Pathways
4-Amino-3,5-dichlorobenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, it can inhibit enzymes involved in the synthesis of amino acids and nucleotides, leading to altered levels of these metabolites. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular function and energy production.
Transport and Distribution
Within cells and tissues, 4-Amino-3,5-dichlorobenzenesulfonamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, as it may concentrate in specific cellular compartments where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Amino-3,5-dichlorobenzenesulfonamide is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Its localization to other organelles such as mitochondria can influence cellular metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzenesulfonamide typically involves the chlorination of 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of 4-Amino-3,5-dichlorobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-sulfamoylaniline
- 3-Amino-4-chlorobenzenesulfonamide
- 2-Amino-3-chlorobenzenesulfonamide
- 4-Amino-2,5-dichlorobenzenesulfonamide
- 4-Amino-3-chloro-N-methylbenzenesulfonamide
Comparison: 4-Amino-3,5-dichlorobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
IUPAC Name |
4-amino-3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZMRTJKNJKEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066762 | |
| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22134-75-4 | |
| Record name | 4-Amino-3,5-dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorosulfanilamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorosulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular structure of 3,5-Dichlorosulfanilamide and are there any interesting structural features?
A1: 3,5-Dichlorosulfanilamide (C6H6Cl2N2O2S) exhibits specific spatial arrangements within its structure. The oxygen atoms of the sulfonamide group are positioned on one side of the benzene ring, while the amino group occupies the opposite side . This arrangement influences its intermolecular interactions and crystal packing.
Q2: How is 3,5-Dichlorosulfanilamide synthesized?
A2: One method to synthesize 3,5-Dichlorosulfanilamide involves the reaction of sulfanilamide with hydrochloric acid and hydrogen peroxide . The yield and purity of the product are influenced by factors like the molar ratio of reactants, the addition method of aluminum chloride (AlCl3), and the timing of hydrogen peroxide addition.
Q3: Can 3,5-Dichlorosulfanilamide be used as an intermediate in the synthesis of other compounds?
A3: Yes, 3,5-Dichlorosulfanilamide serves as a key intermediate in the synthesis of both 2,6-dichloroaniline and 2,6-dibromoaniline . These compounds are often employed as building blocks in the development of various pharmaceuticals and agrochemicals.
Q4: What kind of intermolecular interactions are present in the crystal structure of 3,5-Dichlorosulfanilamide?
A4: The crystal structure of 3,5-Dichlorosulfanilamide reveals a network of intermolecular interactions. Notably, N—H⋯O hydrogen bonds link adjacent molecules, contributing to a three-dimensional framework. This framework is further reinforced by π–π stacking interactions between the aromatic rings . Additionally, an intermolecular N—H⋯Cl interaction and a short Cl⋯Cl contact contribute to the overall stability of the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















